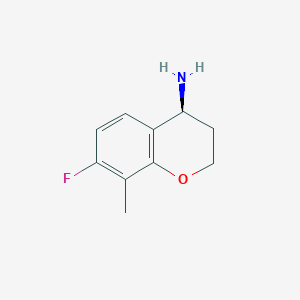

(S)-7-Fluoro-8-methylchroman-4-amine

Description

(S)-7-Fluoro-8-methylchroman-4-amine is a chiral chroman derivative characterized by a fluorine atom at position 7, a methyl group at position 8, and an amine group at position 4 of the chroman backbone. The (S)-configuration at the stereogenic center (C4) confers distinct stereochemical properties, influencing its interactions with biological targets. The fluorine and methyl substituents enhance metabolic stability and lipophilicity, which are critical for bioavailability and blood-brain barrier penetration.

Properties

Molecular Formula |

C10H12FNO |

|---|---|

Molecular Weight |

181.21 g/mol |

IUPAC Name |

(4S)-7-fluoro-8-methyl-3,4-dihydro-2H-chromen-4-amine |

InChI |

InChI=1S/C10H12FNO/c1-6-8(11)3-2-7-9(12)4-5-13-10(6)7/h2-3,9H,4-5,12H2,1H3/t9-/m0/s1 |

InChI Key |

PQCKITNHLYFLKH-VIFPVBQESA-N |

Isomeric SMILES |

CC1=C(C=CC2=C1OCC[C@@H]2N)F |

Canonical SMILES |

CC1=C(C=CC2=C1OCCC2N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-7-Fluoro-8-methylchroman-4-amine can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a substituted phenol, followed by amination. The reaction conditions typically involve the use of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction is carried out under reflux conditions to ensure complete cyclization and amination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. One approach could be the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Catalysts and optimized reaction parameters are often employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(S)-7-Fluoro-8-methylchroman-4-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

The incorporation of fluorine in organic compounds often enhances their metabolic stability and selectivity towards biological targets. This characteristic is particularly relevant for (S)-7-Fluoro-8-methylchroman-4-amine, which has been studied for its potential as:

- Anticancer Agents : Research indicates that compounds with similar structures exhibit significant anticancer properties. The chroman scaffold is known for its ability to modulate signaling pathways involved in cancer progression .

- Neuroprotective Agents : The compound's structural attributes suggest possible neuroprotective effects, which are being explored in the context of neurodegenerative diseases .

- Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties, making them candidates for further exploration in treating infections .

Case Studies

Several studies have highlighted the potential applications of this compound and its analogs:

Case Study 1: Anticancer Activity

A study investigating the effects of chroman derivatives on cancer cell lines found that modifications at the 7-position, such as fluorination, significantly enhanced cytotoxicity against various types of cancer cells. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation .

Case Study 2: Neuroprotection

Research published in a peer-reviewed journal demonstrated that this compound exhibited protective effects on neuronal cells subjected to oxidative stress. The compound was shown to reduce markers of apoptosis and inflammation, suggesting its potential utility in neurodegenerative disease models .

Case Study 3: Antimicrobial Properties

In a recent investigation, the antimicrobial efficacy of this compound was assessed against several bacterial strains. Results indicated that the compound displayed significant inhibitory activity, particularly against Gram-positive bacteria, indicating its potential as an antimicrobial agent .

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| 6-Chloro-N-methylchroman-4-amine | Chlorine at position 6 | Different lipophilicity and metabolic stability |

| 5-Bromo-N-methylchroman-4-amine | Bromine at position 5 | Potential for different reactivity patterns |

| 7,8-Difluoro-N-methylisoquinoline | Isoquinoline structure with difluoromethyl | Unique electronic properties due to isoquinoline ring |

These comparisons illustrate how variations in substituents can influence biological activity and pharmacological profiles.

Mechanism of Action

The mechanism of action of (S)-7-Fluoro-8-methylchroman-4-amine involves its interaction with specific molecular targets and pathways. The fluorine atom enhances its binding affinity to certain enzymes or receptors, leading to its biological effects. The compound may modulate signaling pathways, such as those involved in cell proliferation or apoptosis, contributing to its therapeutic potential.

Comparison with Similar Compounds

Key Analogs for Comparison:

(S)-8-(Trifluoromethyl)chroman-4-amine Substituents: Trifluoromethyl (-CF₃) at position 6.

(S)-Chroman-4-ylamine Substituents: No substituents on the chroman ring. Impact: Simpler structure with higher solubility (logP ~1.2 predicted) but lower metabolic stability due to the absence of fluorine or methyl groups.

- Substituents : Methoxy (-OCH₃) at position 7, methyl (-CH₃) at position 4.

- Impact : The coumarin scaffold (with a lactone ring) and methoxy group alter electronic properties, favoring fluorescence or π-π stacking interactions.

(R)-3,4-Dihydro-2H-chromen-4-amine

- Substituents : (R)-configuration at C4.

- Impact : Stereochemical differences may lead to divergent binding affinities compared to the (S)-isomer.

Data Table: Comparative Properties of Chroman Derivatives

Research Findings and Mechanistic Insights

Substituent Effects on Bioactivity

- Fluorine vs. In contrast, the -F and -CH₃ groups in this compound balance lipophilicity and solubility, making it a more versatile candidate for oral administration .

- Stereochemistry : The (S)-configuration optimizes spatial orientation for target binding. For example, (R)-3,4-Dihydro-2H-chromen-4-amine shows reduced affinity for serotonin receptors compared to its (S)-counterpart .

Metabolic Stability

- Fluorinated derivatives like this compound resist oxidative metabolism due to the electronegative fluorine atom, extending half-life in vivo. Non-fluorinated analogs (e.g., (S)-Chroman-4-ylamine) are more susceptible to hepatic clearance .

Biological Activity

(S)-7-Fluoro-8-methylchroman-4-amine is a synthetic organic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological properties, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound belongs to the chroman family of compounds, characterized by a fused benzene and tetrahydrofuran ring. The presence of a fluorine atom and a methyl group at specific positions enhances its biological activity by influencing molecular interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways, potentially affecting disease progression.

- Receptor Binding : It can bind to specific receptors on cell surfaces, modulating signal transduction pathways that lead to physiological responses.

- Gene Expression Modulation : Interactions with transcription factors can influence gene expression and protein synthesis, impacting cellular functions.

Biological Activities

Research has highlighted several biological activities associated with this compound:

Anticancer Activity

Studies have demonstrated that this compound exhibits significant anticancer properties. For example, it has been shown to reduce the proliferation of breast and lung cancer cells in vitro, indicating potential as a therapeutic agent in oncology .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial effects. It displays activity against various bacterial strains, suggesting possible applications in treating infections.

Neuroprotective Effects

The compound is being researched for its potential neuroprotective properties, particularly in models of neurodegeneration. Its ability to influence neurochemical pathways may offer benefits in conditions like Parkinson's disease .

Table 1: Summary of Biological Activities

Detailed Research Findings

- Anticancer Studies : In a study assessing the effects on cancer cell lines, this compound was found to induce apoptosis through caspase activation pathways. This suggests it disrupts cell cycle progression and promotes cancer cell death .

- Antimicrobial Research : A series of experiments demonstrated the compound's efficacy against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an alternative treatment for resistant infections.

- Neuroprotection : In animal models of Parkinson's disease, this compound showed promise in reducing neuroinflammation and protecting dopaminergic neurons from degeneration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.